N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine
Overview
Description
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine is a complex organic compound that features a tetrazole ring, a methoxy group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents . The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The final step involves the formation of the tetrazole ring, which can be achieved through the reaction of an azide with a nitrile under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and methylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The tetrazole ring may act as a bioisostere for carboxylic acids, allowing it to bind to enzymes or receptors in a similar manner. The thiophene moiety may also contribute to its biological activity by interacting with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene moiety.
Tetrazole derivatives: Compounds like 5-aminotetrazole and 5-methyltetrazole share the tetrazole ring.
Uniqueness
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both a methoxy group and a thiophene moiety, along with the tetrazole ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-20-13-7-10(8-15-14-16-18-19-17-14)4-5-12(13)21-9-11-3-2-6-22-11/h2-7H,8-9H2,1H3,(H2,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPCAROMRRLICD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=NNN=N2)OCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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